molecular formula C10H20N2O2 B1478183 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1869076-13-0

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1478183
CAS RN: 1869076-13-0
M. Wt: 200.28 g/mol
InChI Key: XRDUYFRXQDASSA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It is also known as 2-methyl-1-oxo-1-(1-pyrrolidinyl)-2-propanamine . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one”. Pyrrolidine derivatives in general can undergo a variety of chemical reactions due to the presence of the nitrogen atom and the possibility of functionalization .

Scientific Research Applications

Synthetic Chemistry Applications

Probing the Effect of Arm Length and Interactions in Cu(II) Complex Formation This study explores the synthesis of unsymmetrical N-capped tripodal amines, examining their use in forming Cu(II) complexes. The research provides insight into the impact of arm length and chelate ring sequences on complex structure, demonstrating the significance of these factors in coordination chemistry (Keypour et al., 2015).

Pyrrole and Pyrrole Derivatives Pyrrole derivatives, crucial for biological molecules like heme and chlorophyll, are discussed for their synthesis via condensation of amines with carbonyl-containing compounds. This study highlights the broad utility of pyrrole systems in generating a wide range of derivatives with significant biological and chemical applications (Anderson & Liu, 2000).

Coordination Chemistry and Ligand Development

Zn(II) Schiff Base Complex Synthesis Research into tripodal amines led to the development of a Zn(II) Schiff base complex, showcasing the utility of these amines in creating complexes with potential catalytic and biological applications. The study illustrates the synthesis and structural characterization of these complexes (Rezaeivala, 2017).

Palladium(II) Complexes as Ethylene Dimerization Catalysts The synthesis of (imino)pyridine palladium(II) complexes and their application as ethylene dimerization catalysts highlight the role of unsymmetrical amines in catalysis. This study provides both experimental and theoretical analysis, contributing to the understanding of catalyst design for industrial processes (Nyamato et al., 2015).

Development of New Compounds

Synthesis of Pyrrolidin-2-ones Derivatives Investigations into pyrrolidin-2-ones and their derivatives, important for the synthesis of medicinal molecules, focus on the introduction of various substituents to enhance biological activity. This research underlines the significance of pyrrolidin-2-ones in pharmaceutical development, showcasing methods for generating novel compounds (Rubtsova et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, including “2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one”, have potential for further exploration in drug discovery due to their versatile scaffold . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-7-9-4-5-12(6-9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDUYFRXQDASSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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